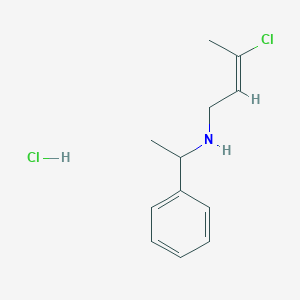

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride

Descripción

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride is a synthetic amine derivative characterized by a chloro-substituted butenyl chain and a phenylethylamine backbone. The compound’s structure combines a conjugated alkene system with an electron-withdrawing chlorine atom, which influences its reactivity and physicochemical properties. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for in vitro studies .

Propiedades

Fórmula molecular |

C12H17Cl2N |

|---|---|

Peso molecular |

246.17 g/mol |

Nombre IUPAC |

(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C12H16ClN.ClH/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12;/h3-8,11,14H,9H2,1-2H3;1H/b10-8+; |

Clave InChI |

GCHHISACAREYQA-VRTOBVRTSA-N |

SMILES isomérico |

CC(C1=CC=CC=C1)NC/C=C(\C)/Cl.Cl |

SMILES canónico |

CC(C1=CC=CC=C1)NCC=C(C)Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 3-Chloro-but-2-enyl Intermediate

The 3-chloro-but-2-enyl fragment is commonly prepared by functionalizing but-2-en-1-ol derivatives. A typical approach involves:

- Conversion of 3-buten-1-ol to 4-(toluene-4-sulfonyloxy)-but-1-ene via tosylation, which is a good leaving group for nucleophilic substitution.

- Subsequent nucleophilic substitution with chloride sources to introduce the chlorine atom at the 3-position.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Tosylation of 3-buten-1-ol | p-Toluenesulfonyl chloride, pyridine, 0 °C, 22 h | 78% | Purified by flash chromatography; colorless oil |

| Chloride substitution | Chloride salt, 0 °C to room temp, 20 h | 57% | Purified by flash chromatography; colorless oil |

This method ensures retention of the alkene functionality and provides a reactive intermediate for amination.

Formation of Hydrochloride Salt

The final step involves converting the free amine to its hydrochloride salt to improve stability and facilitate handling:

- Treatment of the amine with hydrochloric acid in an ethanolic or aqueous solution.

- Refluxing for 3–4 hours ensures complete salt formation.

- Evaporation of solvents and recrystallization from suitable solvents such as ethyl acetate or hexane yields the hydrochloride salt as a solid.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Salt formation | 7M HCl in ethanol, reflux 3–4 h | Formation of hydrochloride salt |

| Isolation | Evaporation, recrystallization | White solid, m.p. 38–39 °C |

This salt formation step enhances the compound's shelf life and solubility properties.

Experimental Notes and Best Practices

- All reactions should be performed under anhydrous conditions using flame-dried glassware to prevent hydrolysis or side reactions.

- Solvents such as THF and diethyl ether should be predried over sodium wire and distilled under nitrogen with benzophenone ketyl as an indicator.

- Dichloromethane should be distilled over calcium hydride and stored under nitrogen.

- Purification is typically achieved by flash column chromatography using silica gel (220–440 mesh) and solvent gradients of petroleum ether/ethyl acetate or dichloromethane/methanol.

- Thin-layer chromatography (TLC) with UV and potassium permanganate staining aids reaction monitoring.

- Melting points should be recorded for characterization of the hydrochloride salt.

Comparative Data Table of Key Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Physical State | Characterization |

|---|---|---|---|---|---|

| Tosylation | 4-(Toluene-4-sulfonyloxy)-but-1-ene | p-Toluenesulfonyl chloride, pyridine, 0 °C, 22 h | 78% | Colorless oil | $$^{1}H$$ NMR, TLC |

| Chlorination | 3-Chloro-but-2-enyl derivative | Chloride salt, 0 °C to RT, 20 h | 57% | Colorless oil | $$^{1}H$$ NMR, MS |

| Amination | (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine | (1-Phenyl-ethyl)-amine, anhydrous THF, N2, RT | 68% | White solid | $$^{1}H$$ NMR, Melting point |

| Hydrochloride salt formation | (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride | 7M HCl in ethanol, reflux 3–4 h | Quantitative | White crystalline solid | Melting point 38–39 °C, NMR |

Análisis De Reacciones Químicas

Types of Reactions

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Amine Derivatives

To contextualize its properties, we compare (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride with structurally analogous compounds, such as (2,2-Dimethyl-tetrahydro-pyran-4-yl)-(1-phenyl-ethyl)-amine hydrochloride (hereafter referred to as Compound A), as described in the Santa Cruz Biotechnology catalog .

Table 1: Key Structural and Functional Differences

| Property | (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine Hydrochloride | Compound A [(2,2-Dimethyl-tetrahydro-pyran-4-yl)-(1-phenyl-ethyl)-amine Hydrochloride] |

|---|---|---|

| Substituent Group | Chlorinated butenyl chain | Tetrahydro-pyran ring with dimethyl groups |

| Electron Effects | Electron-withdrawing (Cl) | Electron-donating (methyl groups) |

| Lipophilicity (LogP) | Higher (due to alkene and Cl) | Lower (due to polar pyran oxygen) |

| Solubility in Water | Moderate (enhanced by HCl salt) | High (pyran ring increases polarity) |

| Stability | Prone to hydrolysis (reactive Cl) | Stable (steric hindrance from dimethyl groups) |

| Biological Activity | Potential dopamine receptor interaction | Unclear; likely CNS-targeted (based on phenylethylamine backbone) |

Research Findings

- Reactivity : The chloro-but-2-enyl group in the target compound introduces electrophilic reactivity, making it susceptible to nucleophilic substitution or elimination reactions under basic conditions. In contrast, Compound A’s pyran ring provides steric protection, reducing unintended side reactions .

- Pharmacokinetics : The higher lipophilicity of the target compound suggests improved blood-brain barrier penetration compared to Compound A, which may limit its CNS efficacy despite structural similarities .

- Synthetic Utility : The conjugated alkene in the target compound allows for Diels-Alder or Michael addition reactions, enabling derivatization for drug discovery. Compound A’s rigid pyran ring restricts such flexibility but enhances metabolic stability .

Limitations and Contradictions in Existing Data

While the structural contrasts are well-defined, direct comparative pharmacological studies between these compounds are scarce. For example:

- Biological Target Specificity : Both compounds share a phenylethylamine motif, yet the absence of receptor-binding assays for the target compound limits conclusions about its mechanism of action relative to Compound A.

Actividad Biológica

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride, also known as Bis(3-chlorobut-2-en-1-yl)amine hydrochloride, is a compound with significant biological activity, particularly due to its classification as a nitrogen mustard. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H17Cl2N

- Molar Mass : 246.18 g/mol

- Structure : The compound features a chloroalkene moiety attached to a phenethylamine structure, enhancing its lipophilicity and potential interaction with biological macromolecules.

The primary biological activity of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride is attributed to its role as an alkylating agent. The compound interacts with DNA through the following mechanisms:

- Covalent Bond Formation : It forms covalent bonds with nucleophilic sites on DNA bases, leading to cross-linking.

- Disruption of Cellular Processes : This alkylation inhibits DNA replication and transcription, resulting in apoptosis, particularly in rapidly dividing cells such as cancer cells.

- Protein Modification : The compound can also modify proteins through similar alkylation processes, which may affect various cellular functions.

Anticancer Properties

Several studies have highlighted the anticancer potential of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride:

- Cell Viability Studies : Research has demonstrated that this compound significantly reduces cell viability in various cancer cell lines, indicating its cytotoxic effects.

- Mechanistic Insights : The formation of DNA adducts has been linked to the induction of mutations and subsequent cancer cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity:

- Broad-spectrum Efficacy : Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) values have been established for various strains, demonstrating effective inhibition at concentrations ranging from 4.69 µM to 156.47 µM depending on the bacterial strain tested .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride compared to structurally similar compounds:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Unique Features |

|---|---|---|---|

| (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine HCl | C12H17Cl2N | 246.18 | Enhanced lipophilicity due to phenyl group |

| N,N-Bis(3-chloropropyl)amine | C6H12Cl2N | 175.07 | Different alkyl chain length affecting reactivity |

| 4-(3-Chloro-but-2-enyl)-morpholine | C10H14ClN | 185.68 | Morpholine ring enhances solubility properties |

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine hydrochloride induced apoptosis through DNA damage pathways. The results showed a significant decrease in cell proliferation rates when treated with concentrations as low as 5 µM.

Study 2: Antimicrobial Efficacy

In vitro testing against bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that the compound exhibited MIC values below 20 µM, emphasizing its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.